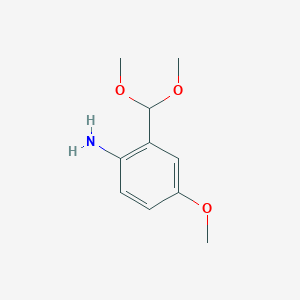
alpha-D-Glucosyl Acarbose D-Fructose IMpurity
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-D-Glucosyl Acarbose D-Fructose IMpurity: is a complex oligosaccharide derivative. It is an impurity of Acarbose, a well-known alpha-glucosidase inhibitor used in the management of type 2 diabetes mellitus . The compound has a molecular formula of C25H43NO18 and a molecular weight of 645.6 g/mol . It is characterized by its hygroscopic nature and slight solubility in methanol and water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Alpha-D-Glucosyl Acarbose D-Fructose IMpurity involves multiple steps, including glycosylation reactions. The process typically starts with the preparation of the glucopyranosyl donor and the fructose acceptor. The reaction conditions often involve the use of catalysts such as glycosyltransferases to facilitate the formation of the glycosidic bond .
Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis due to its specificity and efficiency. Enzymatic methods are preferred over chemical synthesis because they offer higher yields and fewer by-products . The process is carried out under controlled conditions to ensure the purity and stability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Alpha-D-Glucosyl Acarbose D-Fructose IMpurity undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert the compound into its alcohol derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include glucosylated derivatives, alcohols, and acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Alpha-D-Glucosyl Acarbose D-Fructose IMpurity has diverse applications in scientific research:
Chemistry: It is used as a reference standard in the analysis of Acarbose impurities.
Biology: The compound is studied for its interactions with glycosidases and its potential inhibitory effects.
Medicine: Research focuses on its role in modulating blood glucose levels and its potential therapeutic applications in diabetes management.
Industry: It is used in the development of analytical methods for quality control of pharmaceutical products
Mécanisme D'action
The mechanism of action of Alpha-D-Glucosyl Acarbose D-Fructose IMpurity involves the inhibition of alpha-glucosidase enzymes. These enzymes are responsible for the breakdown of complex carbohydrates into simple sugars. By inhibiting these enzymes, the compound reduces the absorption of glucose, thereby helping to manage blood sugar levels . The molecular targets include intestinal glucoamylase, sucrase, maltase, and isomaltase .
Comparaison Avec Des Composés Similaires
Acarbose: A well-known alpha-glucosidase inhibitor with a similar structure and mechanism of action.
Miglitol: Another alpha-glucosidase inhibitor used in diabetes management.
Voglibose: A compound with similar inhibitory effects on alpha-glucosidase enzymes.
Uniqueness: Alpha-D-Glucosyl Acarbose D-Fructose IMpurity is unique due to its specific glycosylation pattern, which may result in distinct biological activities and interactions compared to other similar compounds .
Propriétés
Formule moléculaire |
C31H53NO23 |
|---|---|
Poids moléculaire |
807.7 g/mol |
Nom IUPAC |
4-[5-[5-[3,4-dihydroxy-6-methyl-5-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,5,6-tetrahydroxyhexan-2-one |
InChI |
InChI=1S/C31H53NO23/c1-8-15(32-10-2-9(3-33)16(40)20(44)17(10)41)19(43)23(47)29(50-8)54-27-13(6-36)52-31(25(49)22(27)46)55-28-14(7-37)51-30(24(48)21(28)45)53-26(12(39)5-35)18(42)11(38)4-34/h2,8,10,12-37,39-49H,3-7H2,1H3 |
Clé InChI |
MEPXIUXMJVDQJW-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(=O)CO)O)CO)CO)O)O)NC4C=C(C(C(C4O)O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


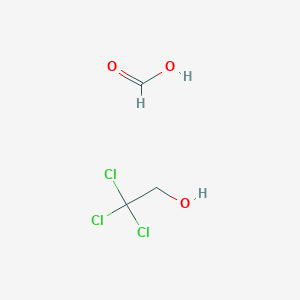
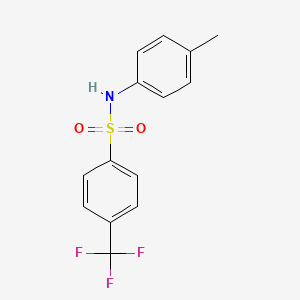



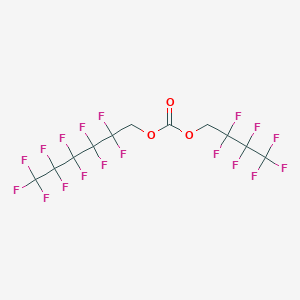
![3-[(4-Methyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B12086341.png)
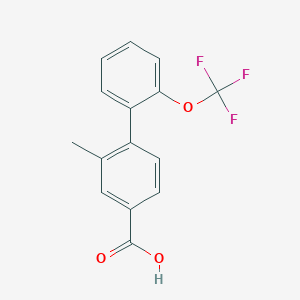
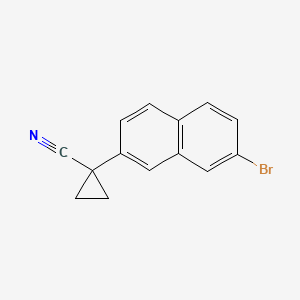


![[4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-15-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12086382.png)
![3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B12086383.png)
